(S)-2-Amino-4-methyl-pentane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

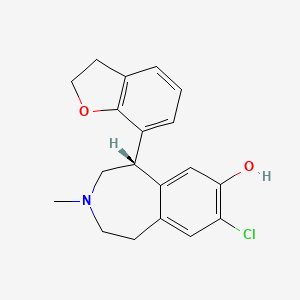

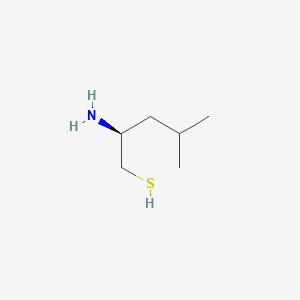

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical routes, including the use of tridentate-N2O ligands derived from pentane-2,4-dione and aliphatic α,ω-diamines, as described by Kwiatkowski et al. (1988). This process yields compounds with significant properties, such as magnetic susceptibility, indicating weak antiferromagnetic exchange within their structure (Kwiatkowski et al., 1988). Moreover, solvent-free thia-Michael addition reactions using 3-[Bis(alkylthio)methylene]pentane-2,4-diones as efficient and odorless thiol equivalents have been explored for the synthesis of related compounds (Lin et al., 2008).

Molecular Structure Analysis

Structural analyses of similar compounds, such as the crystal structure determination of 3-{[(4-aminopyridin-3-yl)amino]methylene}pentane-2,4-dione, provide insights into the molecular geometry and hydrogen bonding within these molecules (Opozda et al., 2006). These studies are crucial for understanding the molecular structure and potential reactivity of (S)-2-Amino-4-methyl-pentane-1-thiol.

Chemical Reactions and Properties

Research on the chemical reactions and properties of similar compounds reveals diverse reactivities and functionalities. For instance, the study of sterically hindered ketones showcases the influence of steric effects on chemical reactivity, which could be relevant for understanding the reactions involving (S)-2-Amino-4-methyl-pentane-1-thiol (Nakayama et al., 1991).

Physical Properties Analysis

The physical properties of related compounds, such as 2-Methyl-2,4-pentanediol, have been analyzed to understand their behavior in solution and potential applications. Anand et al. (2002) conducted a systematic analysis of the conformation and environment of MPD molecules bound to proteins, providing insights into solvent accessibility and protein stability implications (Anand et al., 2002).

Chemical Properties Analysis

Investigations into the chemical properties of structurally similar compounds have led to the discovery of novel reactivities and applications. For example, the synthesis and characterization of Schiff base organotin(IV) complexes reveal their potential as anticancer drugs, indicating the diverse chemical functionalities that can be explored with (S)-2-Amino-4-methyl-pentane-1-thiol analogs (Basu Baul et al., 2009).

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylpentane-1-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEDNWSUKCJLLB-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008046 |

Source

|

| Record name | 2-Amino-4-methylpentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-4-methyl-pentane-1-thiol | |

CAS RN |

88264-65-7 |

Source

|

| Record name | Leucinthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylpentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

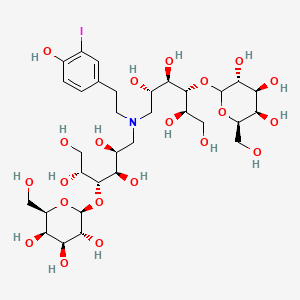

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)

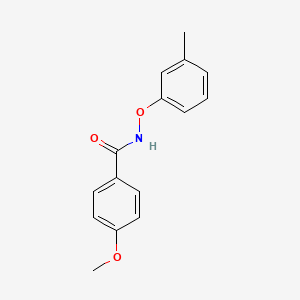

![[4-[2-[2-[(4-Chlorobenzoyl)amino]ethylamino]-1-hydroxyethyl]-2-(2,2-dimethylpropanoyloxy)phenyl] 2,2-dimethylpropanoate](/img/structure/B1202416.png)

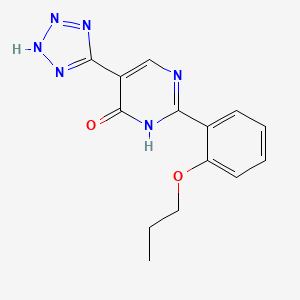

![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)